Isopiperine
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Overview
Description
Isopiperine is a naturally occurring alkaloid found in black pepper (Piper nigrum) and long pepper (Piper longum). It is one of the four isomeric forms of piperine, the others being piperine, chavicine, and isochavicine
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopiperine can be synthesized from piperine through photochemical isomerization. This process involves the exposure of piperine to ultraviolet light, which induces the cis-trans isomerization, converting piperine into this compound . The reaction is typically carried out in solvents like acetonitrile or n-hexane, with UV irradiation at a wavelength of 366 nm for about 4 hours .
Industrial Production Methods
Industrial production of this compound involves the extraction of piperine from black pepper or long pepper, followed by its isomerization. The extraction process usually employs supercritical fluid extraction (SFE) or solvent extraction methods to obtain piperine in high purity . The extracted piperine is then subjected to photochemical isomerization to produce this compound.
Chemical Reactions Analysis
Types of Reactions
Isopiperine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form piperic acid and other derivatives.
Reduction: Reduction of this compound can yield piperidine derivatives.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Piperic acid and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Industry: Utilized in the development of bio-enhancers to improve the bioavailability of drugs.
Mechanism of Action
Isopiperine exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Piperine: The trans-trans isomer of isopiperine, known for its strong pungency and bio-enhancing properties.
Chavicine: The cis-cis isomer, less pungent and studied for its anti-inflammatory effects.
Isochavicine: The trans-cis isomer, also less pungent and investigated for its potential therapeutic applications.
Uniqueness of this compound
This compound is unique due to its mild pungency and distinct biological activities. Unlike piperine, which is primarily known for its bio-enhancing properties, this compound has been studied for its broader range of therapeutic effects, including anti-inflammatory and anticancer activities .
Properties
CAS No. |
30511-76-3 |
---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(2Z,4E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3- |
InChI Key |
MXXWOMGUGJBKIW-BPMFVRGZSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C\C=C\C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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